(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
Compounds related to "(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine" have shown promise in the quest for novel heterocyclic compounds with significant biological potency. For instance, a study synthesized derivatives that were tested for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), revealing notable potency in certain compounds. Additionally, these compounds were evaluated for in vitro antibacterial and antifungal activities, showcasing effectiveness against pathogenic strains. The molecular docking studies further supported their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Alzheimer's Disease Treatment
Another study focused on 3-aryl-1-phenyl-1H-pyrazole derivatives, assaying them in vitro as inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. Some compounds showed significant AChE and selective MAO-B inhibitory activities, highlighting their potential in Alzheimer's disease treatment. The research emphasized the importance of chloro derivatives as effective AChE inhibitors, a finding that could influence future drug development (Kumar et al., 2013).
Synthesis and Evaluation for Antimicrobial and Anticancer Properties
Further research synthesized novel pyrazole derivatives, evaluating them for antimicrobial and anticancer activity. Notably, some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity. This study's findings contribute to the ongoing search for effective treatments against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiinflammatory and Antibacterial Agents
Another area of research explored the synthesis of novel pyrazoline derivatives via microwave irradiation, leading to compounds with potent antiinflammatory and antibacterial activities. This innovative approach to synthesis could pave the way for the development of new pharmaceuticals with improved efficiency and reduced environmental impact (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been employed to study the molecular structure and potential biological effects of related compounds, offering insights into their interaction mechanisms at the molecular level. Such studies are crucial for understanding the compounds' pharmacodynamics and optimizing their biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Mechanism of Action
Target of Action
The primary targets of (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins .
Result of Action
Its interaction with the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha suggests that it may influence cellular processes regulated by these proteins .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQNZOAYORCEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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